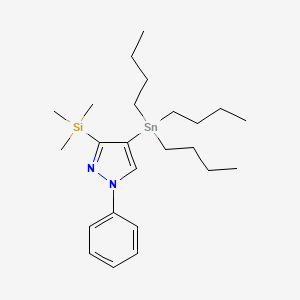![molecular formula C20H21ClN2O3 B12614353 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide CAS No. 919118-22-2](/img/structure/B12614353.png)
1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves multiple steps. One common method starts with the reaction of bis-(2-chloroethyl)amine hydrochloride with p-aminophenol to form an intermediate, which is then further reacted to produce the final compound . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparación Con Compuestos Similares
1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Propiedades
Número CAS |
919118-22-2 |
|---|---|
Fórmula molecular |
C20H21ClN2O3 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
1-acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14(24)23-12-10-15(11-13-23)20(25)22-18-4-2-3-5-19(18)26-17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,25) |
Clave InChI |
NBAFDZYESVWVJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)


![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)



